N-(4-ethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
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Description
N-(4-ethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide, also known as EFMC, is a chemical compound that has garnered significant attention in the field of medicinal chemistry. EFMC belongs to a class of compounds called pyridine carboxamides, which have been studied for their potential therapeutic applications.
Scientific Research Applications
Kinase Inhibition
N-(4-ethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide derivatives have been identified as potent and selective inhibitors of the Met kinase superfamily. This research revealed that substitutions at specific positions on the compound could improve enzyme potency, aqueous solubility, and kinase selectivity. One such derivative demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration, leading to its advancement into phase I clinical trials due to its promising in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles (G. M. Schroeder et al., 2009).
Molecular Imaging Probes
The compound has also been involved in the development of selective molecular imaging probes, particularly for the serotonin 1A (5-HT1A) receptors. These probes, derivatives of this compound, have been utilized in conjunction with positron emission tomography (PET) for quantification of 5-HT1A receptor densities in the living brains, offering insights into the pathophysiology of diseases like Alzheimer's (V. Kepe et al., 2006).
Synthetic Applications
Further, this compound has served as a precursor or intermediate in synthetic chemistry for developing novel compounds with potential biological activities. For example, efforts to synthesize N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a potential radiotracer for studying CB1 cannabinoid receptors, have demonstrated the versatility of this compound derivatives in facilitating nucleophilic substitution reactions for the introduction of radioisotopes (†. R. Katoch-Rouse & A. Horti, 2003).
properties
IUPAC Name |
N-(4-ethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4/c1-2-27-18-11-9-17(10-12-18)23-20(25)19-4-3-13-24(21(19)26)28-14-15-5-7-16(22)8-6-15/h3-13H,2,14H2,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRXQOCXMLHUOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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